1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one
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Overview
Description
1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one is a compound that features a pyridazine ring substituted with trifluoromethyl groups and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4’- (Trifluoromethyl)acetophenone
- 3-Trifluoromethyl-1,2,4-triazoles
- Trifluoromethylated pyridazines
Uniqueness
1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of multiple trifluoromethyl groups.
Biological Activity
1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound's structure features a pyridazine ring substituted with trifluoromethyl groups, which are known to enhance biological activity. The presence of these groups often contributes to the lipophilicity and metabolic stability of the compound.
Property | Value |
---|---|
Molecular Formula | C15H12F6N2O |
Molecular Weight | 320.26 g/mol |
CAS Number | [Not specified in sources] |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a derivative of the pyridazine scaffold demonstrated potent activity against various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of related compounds. For example, derivatives with trifluoromethyl substitutions have shown effectiveness against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .
Neuroprotective Effects
In neuropharmacological studies, similar compounds have been evaluated for their neuroprotective effects. They have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inhibiting neuronal apoptosis . This suggests that this compound may possess similar protective qualities.
Case Studies
- Anticancer Study : In a study involving various cancer cell lines, a compound structurally analogous to this compound exhibited an IC50 value in the low micromolar range against HT29 cells. The study concluded that the trifluoromethyl groups significantly enhance cytotoxicity compared to non-fluorinated analogs .
- Antimicrobial Efficacy : A series of experiments tested the antimicrobial activity of related pyridazine derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar trifluoromethyl substitutions had minimum inhibitory concentrations (MICs) below 10 µg/mL for several strains, indicating strong antibacterial properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases results in cell cycle arrest at various phases, particularly G1/S transition.
- Antioxidant Activity : The compound may enhance endogenous antioxidant defenses, thereby reducing oxidative damage in neuronal cells.
Properties
Molecular Formula |
C14H8F6N2O |
---|---|
Molecular Weight |
334.22 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C14H8F6N2O/c1-7(23)12-10(14(18,19)20)6-11(21-22-12)8-4-2-3-5-9(8)13(15,16)17/h2-6H,1H3 |
InChI Key |
PJKPZEVHRWBYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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